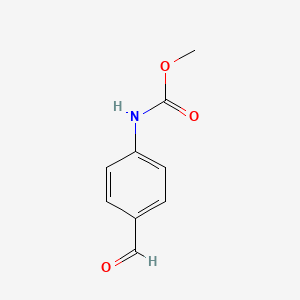

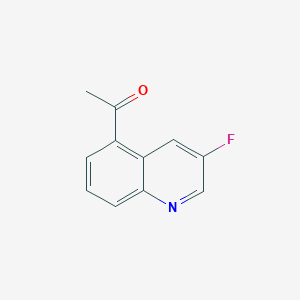

5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Descripción general

Descripción

5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound . It is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is also employed to indicate the adulteration of food products with acid-converted invert syrups .

Synthesis Analysis

The synthesis of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . The reaction pathways include a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular structure, morphology, and growth mechanism of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile have been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis

The chemical reactions of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile involve the formation of humins through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis

5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a pronounced effect on bladder function. The main effects of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile are an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure .Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile and its derivatives have shown potential as effective corrosion inhibitors. A study investigated the adsorption and inhibition effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles on mild steel in hydrochloric acid, highlighting their utility in protecting metal surfaces from corrosion. These compounds, including variations like 2-amino-3-methyl-3-phenyl-5-(phenylthio)-3H-pyrrole-4-carbonitrile, act as anodic type inhibitors, showcasing their potential in industrial applications to prevent material degradation (Verma et al., 2015).

Novel Progesterone Receptor Modulators

Research into novel nonsteroidal progesterone receptor modulators has led to the development of compounds like 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d] oxazin-6-yl)-1H-pyrrole-2-carbonitrile. Such compounds are synthesized through complex chemical processes, including Grignard reagent addition and Suzuki coupling, and have potential applications in female healthcare for conditions like contraception, fibroids, endometriosis, and certain breast cancers (Xiao Yong-mei, 2013).

Antibacterial Agents

Compounds containing the 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile moiety have been explored for their antibacterial properties. A study on the ultrasonic synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties demonstrated the potential of these compounds against various bacteria, including Gram-positive and Gram-negative strains. This research opens the door to the development of new antibacterial drugs and treatments (Vazirimehr et al., 2017).

Kinase Inhibition for Cancer Treatment

The scalable synthesis of kinase inhibitors like BMS-986236, which incorporates a pyrrole-carbonitrile structure, showcases the application of these compounds in cancer therapy. These inhibitors target specific kinases involved in cancer cell proliferation and survival, offering a pathway to developing more effective cancer treatments with potentially fewer side effects (Arunachalam et al., 2019).

Insecticidal and Acaricidal Properties

Research into new pyrrole derivatives as prospective insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, has shown promising results. Compounds synthesized from the pyrrole-carbonitrile framework demonstrated high bioefficacy, highlighting their potential in developing new, more effective insecticides for agricultural use (Abdelhamid et al., 2022).

Safety And Hazards

The safety data sheet for 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile indicates that it is a combustible liquid that causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid prolonged or repeated exposure, and keep away from sources of ignition .

Direcciones Futuras

The future directions of 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile research include the development of paired electrolysis in 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile valorization . Another promising direction is the synthesis of value-added commercial and potential chemicals such as 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 2,5-diformylfuran (DFF) .

Propiedades

IUPAC Name |

5-(hydroxymethyl)-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHWOAPQICOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627740 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |

CAS RN |

203792-35-2 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)

![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)

![Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride](/img/structure/B3049289.png)

![1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B3049303.png)